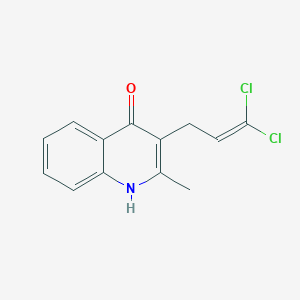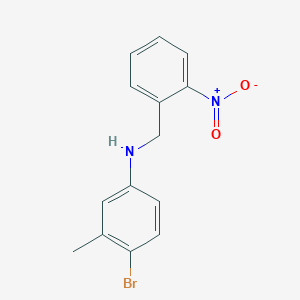
(4-bromo-3-methylphenyl)(2-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-methylphenyl)(2-nitrobenzyl)amine is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. It is a derivative of benzylamine and is also known as 4-bromo-3-methylphenyl-2-nitrobenzylamine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mechanism of Action
The mechanism of action of (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been reported to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine has biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to induce apoptosis in tumor cells and inhibit the growth of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine in lab experiments is its ability to selectively target certain enzymes and bacteria. This makes it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Future Directions
There are several future directions for research on (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in drug development and treatment of diseases. Additionally, research can be conducted to optimize its synthesis method and improve its purity and yield.
Synthesis Methods
The synthesis of (4-bromo-3-methylphenyl)(2-nitrobenzyl)amine has been achieved through several methods. One such method involves the reaction of 4-bromo-3-methylbenzylamine with 2-nitrobenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 4-bromo-3-methylbenzylamine with 2-nitrobenzyl chloride in the presence of a base catalyst. Both methods have been reported to yield high purity and yield of the desired product.
Scientific Research Applications
(4-bromo-3-methylphenyl)(2-nitrobenzyl)amine has been found to have potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. These properties make it a potential candidate for drug development and treatment of various diseases.
properties
IUPAC Name |
4-bromo-3-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZLBCZIYOAQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methyl-N-(2-nitrobenzyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5726819.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5726822.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)
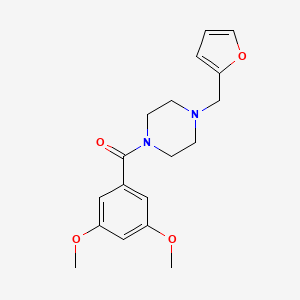
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
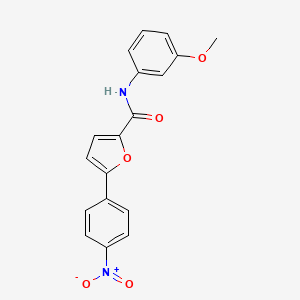
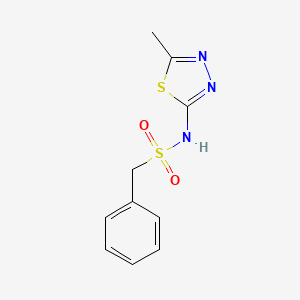
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)

